tert-Butyl isoindolin-2-yl(methyl)carbamate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-(1,3-dihydroisoindol-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15(4)16-9-11-7-5-6-8-12(11)10-16/h5-8H,9-10H2,1-4H3 |
InChI Key |
QBPBDGSGYSAGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl isoindolin-2-yl(methyl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl methylcarbamate. One common method involves heating a mixture of isoindoline, tert-butyl methylcarbamate, and triethylamine in N,N-dimethylformamide at 65°C for 2 hours. The reaction mixture is then cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl isoindolin-2-yl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The isoindoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl isoindolin-2-yl(methyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl isoindolin-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl isoindolin-2-yl(methyl)carbamate with analogous Boc-protected carbamates, focusing on structural features, reactivity, stability, and applications.
Structural Features and Functional Groups
Key Observations :
- Isoindoline vs.
- Substituent Effects : Halogenated pyrimidine or indoline groups (e.g., in ) may confer electrophilic reactivity, whereas PEG chains improve hydrophilicity .
Reactivity and Stability
- Acid Sensitivity : All Boc-protected carbamates are cleaved under acidic conditions (e.g., HCl in dioxane), but stability varies. Cyclohexylmethoxy derivatives (e.g., ) may exhibit enhanced steric protection, delaying deprotection compared to linear PEG analogs.
- Enantioselective Applications : Indoline-based Boc carbamates (e.g., ) are utilized in asymmetric synthesis, where the Boc group stabilizes intermediates during enantioselective additions.
Research Findings and Trends
Solubility vs. Reactivity Trade-offs : PEGylated derivatives sacrifice reactivity for solubility, whereas halogenated or aromatic analogs favor target engagement .
Safety Advancements: Non-hazardous classifications () align with industry trends toward greener synthetic routes.
Biological Activity
tert-Butyl isoindolin-2-yl(methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships, mechanisms of action, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an isoindoline core with a tert-butyl and a carbamate group, which are crucial for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
A detailed analysis of the structure-activity relationships for this compound reveals that modifications to the isoindoline structure can significantly affect its biological potency. For instance, the presence of different substituents on the nitrogen or carbon atoms can enhance or diminish its activity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency against target enzymes |
| Alteration of tert-butyl group | Variable effects depending on size and branching |
Biological Activity Data
Recent studies have reported on the biological activities of this compound, highlighting its potential therapeutic effects:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human lung cancer cells at concentrations as low as 10 µM.
- Neuroprotective Effects : Research indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A study involving mice treated with the compound showed significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Case Study 2 : In a neuroprotection study, rats administered with the compound exhibited improved cognitive functions following induced oxidative stress compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
